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Abstract
4-Methylcyclohex-3-enecarbaldehyde, a substituted cyclohexene derivative, is a chiral

molecule with significant applications in the fragrance and fine chemical industries. Its structure

contains a single stereocenter, giving rise to a pair of enantiomers, (R)- and (S)-4-
methylcyclohex-3-enecarbaldehyde. The synthesis of this compound, typically via a Diels-

Alder reaction, results in a racemic mixture. The separation and characterization of these

enantiomers are crucial for understanding their potentially distinct biological and olfactory

properties. This guide provides a comprehensive overview of the stereoisomerism of 4-
methylcyclohex-3-enecarbaldehyde, including its synthesis, stereochemical properties, and

the analytical techniques used for enantiomeric resolution. While detailed experimental data on

the specific rotation and biological activities of the individual enantiomers are not extensively

available in public literature, this document outlines the established methodologies and

foundational knowledge essential for their study.
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4-Methylcyclohex-3-enecarbaldehyde, with the IUPAC name 4-methylcyclohex-3-ene-1-

carbaldehyde, is a cyclic aldehyde. The key structural feature dictating its stereochemistry is

the chiral center at the C1 position, the carbon atom to which the aldehyde group is attached.

[1] This chirality results in two non-superimposable mirror-image isomers, known as

enantiomers.
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Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of the racemic mixture of 4-methylcyclohex-3-
enecarbaldehyde are summarized below. Data for the individual enantiomers, particularly

specific optical rotation, are not readily available in the cited literature.

Table 1: Physicochemical Properties of 4-Methylcyclohex-3-enecarbaldehyde
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Property Value Reference

Molecular Formula C₈H₁₂O [2][3]

Molecular Weight 124.18 g/mol [2][3]

CAS Number 7560-64-7 (for racemate) [2][3]

Boiling Point 176.1 °C at 760 mmHg [2]

Density 0.998 g/cm³ [2]

Flash Point 55.3 °C [2]

logP 1.93 - 2.18 (estimated) [2]

Specific Rotation ([α]D)

(R)-enantiomer: Not

reported(S)-enantiomer: Not

reported

Table 2: Spectroscopic Data for Racemic 4-Methylcyclohex-3-enecarbaldehyde

Technique Key Signals/Data Reference

¹³C NMR
Data available in public

databases.
[4]

GC-MS

Kovats Retention Index (semi-

standard non-polar): 1024Top

m/z peak: 124

[3]

IR Spectroscopy
Data available in public

databases.
[4]

Note: Detailed NMR peak assignments would require access to the primary spectral data,

which is not provided in the search results.

Synthesis and Chiral Resolution
Synthesis via Diels-Alder Reaction
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The primary route for synthesizing 4-methylcyclohex-3-enecarbaldehyde is the [4+2]

cycloaddition, or Diels-Alder reaction, between isoprene (the diene) and acrolein (the

dienophile).[1] This reaction forms the cyclohexene ring and establishes the C1 and C4

substitutions in a single step. As neither the diene nor the dienophile is chiral, the reaction

produces a racemic mixture of the (R)- and (S)-enantiomers.
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Experimental Protocol (General):

While a specific, detailed protocol for this exact reaction is not provided in the search results, a

general procedure for a Diels-Alder reaction can be outlined.

Reactant Preparation: Equimolar amounts of freshly distilled isoprene and acrolein are used.

A polymerization inhibitor may be added to the acrolein.

Reaction Conditions: The reaction can be performed neat or in a suitable solvent. The

mixture is typically heated in a sealed vessel to prevent the evaporation of the volatile

reactants. Reaction temperatures and times can vary, but heating for several hours is

common.

Work-up and Purification: After the reaction is complete, the crude product is cooled.

Purification is generally achieved by fractional distillation under reduced pressure to isolate

the 4-methylcyclohex-3-enecarbaldehyde from unreacted starting materials and any

polymeric byproducts.
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Enantiomeric Resolution by Chiral Gas Chromatography
The separation of the (R)- and (S)-enantiomers is best achieved using chiral gas

chromatography (GC). This technique employs a chiral stationary phase (CSP) that interacts

diastereomerically with the enantiomers, leading to different retention times and thus,

separation. Cyclodextrin-based columns are particularly effective for this purpose.[1][5][6]

Click to download full resolution via product page

Experimental Protocol (General):

A specific, optimized protocol for 4-methylcyclohex-3-enecarbaldehyde is not available in the

search results. However, a typical starting point for method development would be as follows:

Column Selection: A capillary GC column with a chiral stationary phase, such as a

derivatized β-cyclodextrin (e.g., heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin), would be a

suitable choice.[5]

GC Parameters:

Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal

degradation (e.g., 250 °C).

Carrier Gas: Helium or hydrogen at a constant flow rate.

Oven Temperature Program: An initial isothermal period at a low temperature, followed by

a slow temperature ramp (e.g., 2-5 °C/min) to an appropriate final temperature. Isothermal

analysis at a low temperature may also be effective.

Detector: A flame ionization detector (FID) or a mass spectrometer (MS) can be used.

Sample Preparation: The racemic mixture is diluted in a suitable solvent (e.g., hexane or

dichloromethane) to an appropriate concentration for GC analysis.

Analysis: The sample is injected, and the retention times of the two separated enantiomer

peaks are recorded. The enantiomeric excess (ee) can be calculated from the relative peak
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areas.

Biological and Olfactory Significance
It is a well-established principle in pharmacology and sensory science that enantiomers can

exhibit markedly different biological activities. This is because biological receptors, being chiral

themselves, can interact differently with each enantiomer. For example, the enantiomers of

carvone are perceived as spearmint and caraway, respectively.[7]

While it is plausible that the (R)- and (S)-enantiomers of 4-methylcyclohex-3-
enecarbaldehyde possess distinct olfactory profiles, specific studies on their individual odor

characteristics were not found in the search results.[8] The primary use of the racemic mixture

is in fragrances, suggesting a pleasant odor profile, but differentiation between the enantiomers

requires their isolation and separate sensory evaluation.
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Conclusion
4-Methylcyclohex-3-enecarbaldehyde is a foundational example of a chiral molecule whose

stereoisomeric properties are of significant interest. While the synthesis of its racemic form via

the Diels-Alder reaction is straightforward, the separation and individual characterization of its

(R)- and (S)-enantiomers are necessary to fully elucidate their unique properties. Chiral gas

chromatography stands as the primary analytical technique for this purpose. Further research

is required to determine the specific optical rotations, detailed spectroscopic data, and distinct

olfactory profiles of the individual enantiomers, which would be of considerable value to the

fields of stereochemistry, fragrance development, and sensory science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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